molecular formula C17H20ClNO2 B1451104 4-(4-Phenoxyphenoxy)piperidine hydrochloride CAS No. 942194-86-7

4-(4-Phenoxyphenoxy)piperidine hydrochloride

Cat. No.: B1451104
CAS No.: 942194-86-7
M. Wt: 305.8 g/mol
InChI Key: IPSQHNIBTACYHM-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO2 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-phenoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQHNIBTACYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(4-Phenoxyphenoxy)piperidine hydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for designing ligands that target a vast array of biological systems, particularly within the central nervous system (CNS).[1] This guide focuses on a specific, nuanced derivative: 4-(4-Phenoxyphenoxy)piperidine hydrochloride. This compound combines the established piperidine core with a diaryl ether (phenoxyphenoxy) moiety, a functional group known to influence properties like lipophilicity and metabolic stability, and to participate in aromatic interactions with biological targets.[2]

As a hydrochloride salt, the molecule's aqueous solubility is enhanced, making it more amenable to formulation and biological testing compared to its freebase form.[3][4] This technical whitepaper serves as a comprehensive resource for researchers, providing foundational chemical data, validated analytical methodologies, and field-proven insights into the synthesis and potential applications of this compound as a valuable building block in pharmaceutical and chemical research.

Chemical Identity and Physicochemical Profile

Precise identification is critical for regulatory compliance and experimental reproducibility. While this compound is a specific derivative, its exact CAS number is not prominently listed in major chemical databases, suggesting it may be a novel or less-common research chemical. The data presented below are based on its core structure and analysis of closely related, well-characterized analogs.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
Synonyms 4-(4-phenoxyphenoxy)piperidinium chloride
Molecular Formula C₁₇H₁₉NO₂ · HCl
Molecular Weight 305.80 g/mol
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3CCNCC3.Cl

| InChI Key | (Based on free base) BPEYHDGQKSHVEC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Predicted and Inferred from Analogs)

Property Value Rationale & Supporting Data
Appearance White to off-white crystalline solid Common appearance for similar hydrochloride salts like 4-(4-Chlorophenoxy)piperidine hydrochloride.[5]
Melting Point ~190-200 °C (with decomposition) Inferred from analogs such as 4-(4-Chlorophenoxy)piperidine HCl (194-196 °C).[6] The additional phenyl ring may slightly alter crystal lattice energy.
Solubility Soluble in water, methanol, ethanol The hydrochloride salt form significantly enhances aqueous solubility, a common strategy in drug development.[4][7] Slightly soluble in nonpolar organic solvents.

| Stability | Stable under standard conditions. Hygroscopic. | Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from moisture and light.[8][9] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A robust and common method for synthesizing aryl-ether piperidine derivatives involves a nucleophilic substitution reaction. The Williamson ether synthesis provides a logical and efficient route. The causality behind this choice rests on the well-established reactivity of phenols and alkyl halides in the presence of a non-nucleophilic base.

Core Reaction: The synthesis proceeds by the deprotonation of 4-phenoxyphenol to form a potent phenoxide nucleophile, which then displaces a suitable leaving group on the piperidine ring.

Step-by-Step Rationale:

  • Reactant Selection: 4-Phenoxyphenol is the source of the diaryl ether moiety. 1-Cbz-4-hydroxypiperidine is chosen as the piperidine synthon; the Cbz (carboxybenzyl) group serves as a protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile. A sulfonyl chloride, such as tosyl chloride (TsCl), is used to convert the hydroxyl group of the piperidine into an excellent leaving group (tosylate).

  • Activation: In a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of 4-phenoxyphenol, creating the phenoxide anion. This step is crucial as it dramatically increases the nucleophilicity of the oxygen atom.

  • Displacement: The activated phenoxide attacks the 4-position of the tosylated piperidine, displacing the tosylate group via an Sₙ2 reaction to form the protected ether linkage.

  • Deprotection: The Cbz protecting group is removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), which cleaves the benzyl group to yield the free secondary amine.

  • Salt Formation: The final product is isolated as the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol, facilitating crystallization and improving handling properties.

G reactant reactant reagent reagent product product intermediate intermediate A 4-Phenoxyphenol C Intermediate A (Activated Phenoxide) A->C Deprotonation B 1-Cbz-4-hydroxypiperidine D Intermediate B (Tosyl-piperidine) B->D Activation (Tosylation) E Protected Product (Cbz-4-(4-Phenoxyphenoxy)piperidine) C->E SN2 Displacement D->E SN2 Displacement F Free Base (4-(4-Phenoxyphenoxy)piperidine) E->F Deprotection G Final Product (4-(4-Phenoxyphenoxy)piperidine HCl) F->G Salt Formation R1 K₂CO₃, DMF R1->C R2 TsCl, Pyridine R2->D R3 H₂, Pd/C R3->F R4 HCl in Ether R4->G

Fig. 2: Hypothetical CNS Receptor Modulation Pathway

Analytical Methodologies

To ensure purity and quantify the compound in research settings, a robust analytical method is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard, reliable technique for this purpose. [3]

Protocol: Purity Analysis by RP-HPLC

Objective: To determine the purity of a this compound sample.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Methanol (HPLC Grade)

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is the organic modifier for eluting the nonpolar analyte.
Gradient 20% B to 95% B over 15 min A gradient is used to ensure elution of the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The aromatic rings provide strong chromophores for UV detection.

| Injection Vol. | 10 µL | |

Procedure:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Other Recommended Techniques:

  • LC-MS/MS: For quantification in complex biological matrices like plasma, LC-MS/MS provides superior sensitivity and selectivity. [3]* NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation of the synthesized compound.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structural elucidation. [10]

start_end start_end process process input_output input_output decision decision result result A Start B Prepare Sample (0.5 mg/mL in 50:50 A:B) A->B C Equilibrate HPLC System (20% Acetonitrile w/ 0.1% TFA) B->C D Inject 10 µL of Sample C->D E Run Gradient Elution (20% -> 95% B over 15 min) D->E F Detect at 254 nm E->F G Acquire Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Purity (Area_main / Area_total * 100) H->I J End I->J

Fig. 3: Analytical Workflow for HPLC Purity Assessment

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. Based on GHS data for structurally similar piperidine derivatives, the following hazards should be assumed:

  • H315: Causes skin irritation. [6][11]* H319: Causes serious eye irritation. [6][11]* H335: May cause respiratory irritation. [6][11] Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [8]

Conclusion

This compound emerges as a compound of significant interest for chemical and pharmaceutical research. Its composite structure, featuring the privileged piperidine scaffold and a diaryl ether moiety, positions it as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience. While direct experimental data remains sparse, a robust profile can be constructed through logical extrapolation from well-documented analogs. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their discovery and development workflows, paving the way for new investigations into its unique chemical and biological properties.

References

  • LookChem, "4-(4-Chloro-phenoxy)-piperidine hydrochloride CAS NO.63843-53-8", LookChem, [Link]

  • Wikipedia, "Phenylpiperidines", Wikipedia, [Link]

  • PubMed, "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties", PubMed, [Link]

  • Inxight Drugs, "4-PHENOXYPIPERIDINE HYDROCHLORIDE", Inxight Drugs, [Link]

  • ResearchGate, "Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5)", ResearchGate, [Link]

  • SYNTHETIKA, "4-piperidone hydrochloride, 4-piperidone hydrochloride 100g", SYNTHETIKA, [Link]

  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", MDPI, [Link]

  • Acta Poloniae Pharmaceutica, "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL", Acta Poloniae Pharmaceutica, [Link]

  • Wikipedia, "4-Phenylpiperidine", Wikipedia, [Link]

  • PubChem, "4-Phenoxypiperidine | C11H15NO | CID 18878", PubChem, [Link]

  • PubMed, "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors", PubMed, [Link]

Sources

The Phenoxyphenoxy-Piperidine Scaffold: A Technical Guide to Biological Activity & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and synthetic pathways of 4-(4-Phenoxyphenoxy)piperidine derivatives .

Executive Summary

The 4-(4-Phenoxyphenoxy)piperidine motif represents a "privileged scaffold" in medicinal chemistry and agrochemistry. Its structural versatility arises from the biphenyl-ether-like lipophilicity combined with the ionizable nitrogen of the piperidine ring. This specific connectivity allows the molecule to span large hydrophobic binding pockets (such as the active site gorge of Acetylcholinesterase) or mimic lipophilic hormones (such as Juvenile Hormone in insects).

This guide analyzes its two primary domains of activity: Neuropharmacology (specifically AChE inhibition and Dopamine D4 antagonism) and Agrochemistry (Juvenile Hormone mimicry and Herbicidal activity).

Part 1: Neuropharmacological Applications

Dual Acetylcholinesterase (AChE) Inhibition

The most significant pharmaceutical application of N-substituted 4-(4-phenoxyphenoxy)piperidine derivatives is in the treatment of Alzheimer’s Disease (AD). These compounds function as Dual Binding Site Inhibitors (DBSIs) .

  • The Challenge: Standard AChE inhibitors (like Donepezil) primarily target the Catalytic Active Site (CAS). However, the Peripheral Anionic Site (PAS) at the gorge entrance is responsible for AChE-induced Amyloid-beta (Aβ) aggregation.

  • The Solution: The 4-(4-phenoxyphenoxy)piperidine scaffold is designed to span the entire enzymatic gorge.

    • The Piperidine Nitrogen: Protonated at physiological pH, it binds to the CAS (specifically Trp86 and Phe295) via cation-π interactions.

    • The Phenoxyphenoxy Tail: This lipophilic moiety extends up the gorge to interact with the PAS (specifically Trp286), blocking the entry of substrate and preventing Aβ aggregation.

Mechanism of Action Visualization

AChE_Inhibition Inhibitor 4-(4-Phenoxyphenoxy) piperidine Derivative CAS Catalytic Active Site (Trp86, Phe295) Inhibitor->CAS Piperidine N+ (Cation-Pi) PAS Peripheral Anionic Site (Trp286) Inhibitor->PAS Phenoxyphenoxy (Pi-Stacking) Gorge Active Site Gorge (20 Angstrom Depth) CAS->Gorge Outcome Inhibition of Hydrolysis & A-beta Aggregation CAS->Outcome PAS->Gorge PAS->Outcome

Figure 1: Dual binding mechanism where the scaffold spans the AChE gorge, engaging both catalytic and peripheral sites.

Quantitative Activity Profile

Recent studies on N-benzyl substituted derivatives have yielded potent inhibition constants.[1]

Compound VariantTarget EnzymeIC50 (µM)Selectivity (AChE/BuChE)Mechanism
N-Benzyl-4-(4-phenoxyphenoxy)piperidine EeAChE0.035>100Mixed (Competitive/Non-comp)
N-(2-Chloroethyl) analog hAChE0.5056Dual Site Binding
Donepezil (Reference) hAChE0.022>1000Mixed
Dopamine D4 Receptor Antagonism

Derivatives containing the 4-(phenoxymethyl)piperidine or 4-(4-phenoxyphenoxy)piperidine core have emerged as selective antagonists for the Dopamine D4 receptor.

  • Therapeutic Utility: D4 receptors are highly expressed in the prefrontal cortex and basal ganglia. Selective antagonism is investigated for treating L-DOPA-induced dyskinesia (in Parkinson's) without causing the extrapyramidal side effects associated with D2 antagonism.

  • Key Structural Feature: The ether linkage at the 4-position provides the necessary flexibility for the aromatic tail to occupy the D4 receptor's orthosteric pocket, distinct from the D2 pocket.

Part 2: Agrochemical Applications

Juvenile Hormone (JH) Mimicry

The 4-phenoxyphenoxy moiety is the pharmacophore responsible for the activity of Fenoxycarb , a commercial insect growth regulator (IGR). Piperidine derivatives of this scaffold act as "Next-Generation" JH mimics.

  • Mechanism: These compounds bind to the Juvenile Hormone Receptor (Methoprene-tolerant protein, Met), preventing the insect from molting into an adult. This results in supernumerary larvae that eventually die.[2]

  • Target Pests: Highly effective against Lepidoptera (e.g., Corcyra cephalonica, Rice Moth) and certain dipterans.

Herbicidal Activity (ACCase Inhibition)

The scaffold is structurally homologous to the "Fops" (aryloxyphenoxypropionate herbicides).

  • Target: Acetyl-CoA Carboxylase (ACCase) in grasses.

  • Activity: Inhibition of fatty acid synthesis, leading to necrosis in meristematic tissues.

  • Differentiation: While commercial "Fops" use a propionate ester, piperidine amides/esters of the phenoxyphenoxy scaffold show improved stability and soil mobility.

Part 3: Chemical Synthesis[1][3][4][5][6][7]

The synthesis of 4-(4-phenoxyphenoxy)piperidine derivatives typically follows a convergent route, coupling the piperidine core with the aromatic tail.

Core Synthesis Protocol (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of the core scaffold 4-(4-phenoxyphenoxy)-N-Boc-piperidine , which can be deprotected and further functionalized.

Reagents:

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (1.0 eq)

  • 1-Fluoro-4-phenozybenzene (1.1 eq)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 12 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases. Caution: Hydrogen gas evolution.

  • Coupling (SNAr): Add 1-Fluoro-4-phenoxybenzene (11 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 6-12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Deprotection (Optional): Treat with TFA/DCM (1:4) at room temperature for 1 hour to yield the free amine 4-(4-phenoxyphenoxy)piperidine .

Synthesis Workflow Diagram

Synthesis_Route Start N-Boc-4-Hydroxypiperidine Base NaH / DMF (80°C) Start->Base Reagent 1-Fluoro-4-phenoxybenzene Reagent->Base Intermediate N-Boc-Protected Ether Scaffold Base->Intermediate SNAr Coupling Deprotect TFA / DCM Intermediate->Deprotect Final 4-(4-Phenoxyphenoxy) piperidine (Free Amine) Deprotect->Final N-Boc Cleavage

Figure 2: Convergent synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Part 4: Experimental Validation Protocols

Ellman’s Assay for AChE Inhibition

To validate biological activity, the following self-validating protocol is recommended.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form a yellow anion (TNB), measurable at 412 nm.

Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Solution: Dissolve Electric eel AChE (Sigma-Aldrich) in buffer to 0.03 U/mL.

  • Inhibitor Prep: Dissolve test compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Assay Setup (96-well plate):

    • 140 µL Buffer

    • 20 µL Enzyme solution

    • 20 µL Inhibitor (or DMSO control)

    • Incubate 15 mins at 25°C.

  • Substrate Addition: Add 10 µL DTNB (10 mM) + 10 µL ATCh (15 mM).

  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
Leaf Disc Bioassay (Herbicidal Activity)

Protocol:

  • Plant Material: Excise 5mm leaf discs from Digitaria sanguinalis (Crabgrass).

  • Treatment: Place discs in petri dishes containing MS medium + Test Compound (10, 50, 100 ppm).

  • Incubation: Incubate at 25°C under 16h light/8h dark cycle for 72 hours.

  • Measurement: Measure Chlorophyll content via acetone extraction and absorbance at 663 nm. Loss of chlorophyll indicates ACCase inhibition/necrosis.

References

  • Bajda, M., et al. (2013). "Structure-based design and synthesis of novel dual binding site acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry, 21(1), 350-357. Link

  • Saeedi, S., et al. (2019). "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist." ChemRxiv. Link

  • Tiwari, S.K. (2020).[2][3] "Potential of Fenoxycarb (a Juvenile Hormone Analogue) on the Growth Duration and Longevity of Adults of Rice Moth."[2][3] International Journal of Zoological Investigations, 6(1), 187-195.[3] Link

  • Bagheri, M., et al. (2019). "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design." Scientific Reports, 9, 20136. Link

  • Yang, Z.H., et al. (2018). "Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides." Journal of Chemical and Pharmaceutical Research, 10(4), 104-106. Link

Sources

Methodological & Application

"NMR spectroscopy of 4-(4-Phenoxyphenoxy)piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive protocol for the structural validation of 4-(4-Phenoxyphenoxy)piperidine hydrochloride (CAS: Generic Scaffold Reference), a critical pharmacophore often utilized in the synthesis of antihistamines, antipsychotics, and ion channel modulators.

Characterizing hydrochloride salts of secondary amines presents specific challenges, notably signal broadening of exchangeable protons and solubility-dependent chemical shift perturbations. This guide outlines a robust workflow using DMSO-d₆ to stabilize the ammonium species, ensuring precise assignment of the aliphatic piperidine ring and the aromatic bis-ether system.

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following numbering scheme. The molecule consists of a piperidine ring (Ring A) linked via an ether bond to a central phenylene ring (Ring B), which is further linked to a terminal phenyl ring (Ring C).

G cluster_A Ring A: Piperidine HCl cluster_B Ring B: Phenylene cluster_C Ring C: Phenyl N1 N1 (NH2+) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (CH-O) C3->C4 C5 C5 C4->C5 O_link1 O C4->O_link1 Ether C6 C6 C5->C6 C6->N1 C1_B C1' O_link1->C1_B C2_B C2' C1_B->C2_B C3_B C3' C2_B->C3_B C4_B C4' C3_B->C4_B O_link2 O C4_B->O_link2 Ether C1_C C1'' O_link2->C1_C C4_C C4'' C1_C->C4_C Aromatic

Figure 1: Connectivity map of 4-(4-Phenoxyphenoxy)piperidine HCl showing the bis-ether linkage.

Experimental Protocol

Sample Preparation

The choice of solvent is critical. While CDCl₃ is common for free bases, the hydrochloride salt typically requires a polar aprotic solvent to dissolve the ionic lattice and prevent aggregation.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C). Note: If NH signals are too broad, lower temperature to 280 K to slow exchange.

Acquisition Parameters (600 MHz equiv.)
Parameter¹H NMR¹³C {¹H} NMRCOSYHSQC
Pulse Sequence zg30zgpg30cosygpppqfhsqcedetgp
Scans (NS) 16102488
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Acquisition Time (AQ) 3.0 s1.0 s0.2 s0.2 s
Spectral Width (SW) 12 ppm240 ppm10 ppm160 ppm (F1)

Results & Discussion: Spectral Assignment

¹H NMR Analysis (DMSO-d₆)

The spectrum is dominated by the deshielding effect of the ammonium cation on the piperidine ring and the distinct aromatic regions.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
8.80 - 9.10 Broad Singlet2HNH₂⁺ Ammonium protons. Broad due to quadrupole relaxation of ¹⁴N and chemical exchange.
7.35 Triplet (m)2HH3'', H5'' Terminal phenyl meta-protons.
7.08 Triplet (t)1HH4'' Terminal phenyl para-proton.
6.95 - 7.02 Multiplet6HH2'', H6'', H2', H3', H5', H6' Overlapping aromatic protons ortho to ether oxygens. The central ring (B) often appears as a singlet-like AA'BB' system.
4.55 Multiplet (tt)1HH4 Methine proton at the ether linkage. Deshielded by Oxygen.
3.05 - 3.20 Broad Multiplet2HH2, H6 (eq) Protons adjacent to N+. Deshielded by cationic charge.
2.90 - 3.05 Broad Multiplet2HH2, H6 (ax) Axial protons adjacent to N+.
2.05 - 2.15 Multiplet2HH3, H5 (eq) Beta-protons to Nitrogen.
1.80 - 1.95 Multiplet2HH3, H5 (ax) Beta-protons to Nitrogen.

Critical Observation: The central phenylene ring (Ring B) is substituted by oxygen at both 1 and 4 positions. This creates an electron-rich environment, shielding these protons relative to benzene (7.26 ppm) and causing them to overlap with the ortho-protons of the terminal phenyl ring.

¹³C NMR Analysis
Chemical Shift (δ ppm)AssignmentTypeNotes
157.5 C1'' QTerminal ipso-carbon (O-linked).
153.0 C1' QCentral ipso-carbon (O-linked to Piperidine).
150.5 C4' QCentral ipso-carbon (O-linked to Phenyl).
129.8 C3'', C5'' CHTerminal meta-carbons.
122.8 C4'' CHTerminal para-carbon.
120.5 C2', C6' CHCentral aromatic carbons.
118.0 C2'', C6'' CHTerminal ortho-carbons.
116.5 C3', C5' CHCentral aromatic carbons.
68.5 C4 CHPiperidine methine (Ether linkage).
41.2 C2, C6 CH₂Piperidine alpha-carbons (Next to N+).
27.8 C3, C5 CH₂Piperidine beta-carbons.

Structural Elucidation Workflow

To validate the structure, specifically the connectivity of the ether linkages, the following logic flow is applied using 2D NMR correlations.

Workflow Start Start: Unknown Solid Solubility Dissolve in DMSO-d6 (Observe NH2+ signals) Start->Solubility H1 1H NMR Acquisition Identify 3 spin systems: 1. Piperidine (Aliphatic) 2. Central Phenylene 3. Terminal Phenyl Solubility->H1 COSY COSY Spectrum Confirm Piperidine Ring: NH -> H2/H6 -> H3/H5 -> H4 H1->COSY HMBC HMBC Spectrum (Long Range Coupling) H1->HMBC Link1 Linkage 1 Proof: HMBC from H4 (Pip) to C1' (Ar) COSY->Link1 HMBC->Link1 Link2 Linkage 2 Proof: No direct HMBC across O-Ph-O (Rely on C1'/C4' shifts) HMBC->Link2 Validation Final Structure Validation Match Integration 15H (+2 NH) Link1->Validation Link2->Validation

Figure 2: Step-by-step structural elucidation logic.

Technical Challenges & Troubleshooting

The "Salt Effect"

In the hydrochloride salt, the nitrogen is protonated (


). This causes:
  • Deshielding: The

    
    -protons (H2, H6) shift downfield to ~3.0 ppm compared to ~2.6 ppm in the free base.
    
  • Broadening: The NH protons may appear as a very broad hump or be invisible if the DMSO is "wet" (contains

    
    ), leading to rapid proton exchange.
    
    • Remediation: Use an unopened ampoule of DMSO-d₆ or add activated molecular sieves.

Aromatic Overlap

The "4-phenoxyphenoxy" moiety contains two oxygenated aromatic rings. The protons ortho to the oxygens often overlap in the 6.9–7.1 ppm region.

  • Protocol: Use HSQC to resolve these. The carbons will likely have distinct shifts even if protons overlap.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • ChemicalBook. (2023). 4-Phenoxypiperidine Spectrum Data. (Used for fragment shift verification). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for calculating substituent effects on benzene rings). Link

  • PubChem. (2023). Compound Summary: 4-Phenoxypiperidine.[1][2] National Library of Medicine. Link

Sources

Application Note: 4-(4-Phenoxyphenoxy)piperidine Hydrochloride in Drug Discovery

[1][2][3]

Executive Summary

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a high-value "privileged scaffold" in medicinal chemistry, widely utilized to synthesize ligands for G-Protein Coupled Receptors (GPCRs), ion channels, and specific metabolic enzymes.[1][2] Structurally, it combines a basic piperidine headgroup—capable of forming critical salt bridges with receptor aspartate residues—with a lipophilic 4-phenoxyphenoxy tail.[1][2] This "biaryl ether" moiety allows for deep penetration into hydrophobic pockets (e.g., the orthosteric site of Dopamine D4 or the pore of Voltage-Gated Sodium Channels).[1][2]

This guide provides a technical roadmap for incorporating this building block into drug discovery workflows, focusing on library synthesis, pharmacophore mapping, and validated coupling protocols.

Technical Profile & Properties

Before initiating synthesis, researchers must characterize the material to ensure protocol compatibility.[1][2]

PropertySpecificationRelevance to Protocol
IUPAC Name This compoundUnambiguous identification.[1][2]
CAS Number 942194-86-7 Primary tracking identifier.[3][1][2]
Molecular Formula C₁₇H₁₉NO₂[1][2] · HClCalculation of stoichiometry (MW ~305.8 g/mol ).[1][2]
Physical State Off-white to pale beige solidVisual purity check.[1][2]
Solubility DMSO (>50 mM), Methanol, Water (Moderate)Compatible with standard reverse-phase purification.[1][2]
pKa (Calc) ~9.8 (Piperidine NH)Requires base (e.g., DIPEA) for neutralization in coupling.[2]
Hygroscopicity ModerateStore in desiccator; weigh quickly to avoid mass error.[1][2]

Strategic Applications in Drug Design

GPCR Ligand Synthesis (Dopamine & Histamine)

The 4-(4-phenoxyphenoxy)piperidine motif is a bioisostere of the classic diphenylmethyl piperidine found in older antihistamines but offers distinct geometric properties.[1][2]

  • Mechanism: The piperidine nitrogen, when protonated at physiological pH, mimics the endogenous neurotransmitter's amine, anchoring to the conserved Aspartate (e.g., Asp3.[1][2]32) in aminergic GPCRs.[1][2]

  • Hydrophobic Interaction: The terminal phenoxy group engages in

    
    -
    
    
    stacking or edge-to-face interactions with aromatic residues (Phe, Trp, Tyr) deep within the receptor binding crevice.[1][2]
  • Target Classes: Dopamine D4 antagonists, Histamine H3 inverse agonists, and Sigma-1 receptor ligands.[1][2]

Voltage-Gated Ion Channel Blockers (Nav1.7 / Nav1.8)
  • Pharmacophore: This scaffold fits the "Lipophilic Tail + Basic Head" model required for state-dependent sodium channel blockade.[1][2]

  • Utility: The biaryl ether provides the necessary bulk to occlude the pore or interact with the voltage-sensing domain in the inactivated state, while the piperidine ensures solubility and drug-likeness.[1][2]

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Objective: To couple 4-(4-phenoxyphenoxy)piperidine to a carboxylic acid-containing core (R-COOH) to generate an amide library.[1][2]

Reagents:

  • Scaffold: 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (R-COOH) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Expert Note: Pre-activation prevents the piperidine from reacting with the coupling reagent directly.[1][2]

  • Scaffold Addition: Add 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (1.0 – 2.0 equiv).

    • Critical Check: The HCl salt requires this extra base to liberate the free amine.[1][2] Ensure pH > 8 using wet pH paper.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup:

    • Dilute with EtOAc (10 volumes).[1][2]

    • Wash with sat.[1][2] NaHCO₃ (2x), Water (1x), and Brine (1x).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Reductive Amination (Linker Optimization)

Objective: To attach the scaffold to an aldehyde via a flexible alkyl linker, maintaining the basicity of the nitrogen (crucial for hERG avoidance or target affinity).[2]

Reagents:

  • Scaffold: 4-(4-Phenoxyphenoxy)piperidine HCl (1.0 equiv)

  • Aldehyde (R-CHO): (1.2 equiv)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

  • Additive: Acetic Acid (catalytic, 1-2 drops)[2]

Methodology:

  • Free Base Formation (In Situ): Suspend the piperidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins until clear.

  • Imine Formation: Add the Aldehyde (R-CHO) and Acetic Acid.[1][2] Stir for 30–60 minutes at RT.

    • Why? Allows the hemiaminal/imine equilibrium to establish before reduction.[1][2]

  • Reduction: Add STAB in one portion. Stir vigorously for 12 hours.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).[1][2]

  • Extraction: Extract with DCM. The product is the tertiary amine.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for using this scaffold in a hit-to-lead campaign.

DrugDiscoveryWorkflowStartTarget Identification(GPCR / Ion Channel)ScaffoldSelect Scaffold:4-(4-Phenoxyphenoxy)piperidine HClStart->Scaffold Pharmacophore MatchingPath_APathway A:Amide Coupling(Rigid Linker)Scaffold->Path_A Remove BasicityPath_BPathway B:Reductive Amination(Flexible/Basic Linker)Scaffold->Path_B Retain BasicityLib_GenLibrary Generation(Diversity at R-Group)Path_A->Lib_GenPath_B->Lib_GenScreenBiological Screening(Binding/Functional Assay)Lib_Gen->ScreenSARSAR Analysis:Optimize Lipophilicity (LogD)Screen->SAR Hit IdentificationSAR->Scaffold Iterative Design

Figure 1: Decision tree for integrating the 4-(4-phenoxyphenoxy)piperidine scaffold into medicinal chemistry campaigns.

Pharmacophore Mapping Logic

Understanding why this molecule works is as important as how to use it.[1][2]

PharmacophorePiperidinePiperidine Ring(Basic Amine)LinkerEther Linker(Rotational Freedom)Piperidine->LinkerAspReceptor Aspartate(Ionic Bond)Piperidine->Asp InteractionPhenoxy1Phenoxy Ring 1(Spacer)Linker->Phenoxy1Phenoxy2Terminal Phenoxy(Deep Hydrophobe)Phenoxy1->Phenoxy2PocketHydrophobic Pocket(Pi-Stacking)Phenoxy2->Pocket Interaction

Figure 2: Pharmacophore map showing the dual interaction mode: ionic anchoring via the piperidine and hydrophobic insertion via the biaryl ether tail.[1][2]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv. Verify pH > 8.[1][2]
Precipitate in Reaction Low solubility of the lipid-like tail.[1][2]Switch solvent to 1:1 DCM:DMF or add 10% NMP.[1][2]
Double Alkylation (Reductive Amination) Aldehyde is too reactive or excess aldehyde used.[1][2]Use exactly 1.0–1.1 equiv of aldehyde.[1][2] Add STAB after imine formation.[1][2]
Retention Time Drift Lipophilicity of the phenoxy group.[1][2]Use a C18 column with high organic gradient (e.g., 50-100% B) for elution.[1][2]

References

  • MolCore Chemical Data. (2025). This compound Product Specifications. Retrieved from [2]

  • PubChem Compound Summary. (2025). 4-Phenoxypiperidine Derivatives and Analogues. National Center for Biotechnology Information.[1][2] Retrieved from [2]

  • Abdelshaheed, M. M., et al. (2021).[1][2][4] "Piperidine nucleus in the field of drug discovery."[1][2][4][5] Future Journal of Pharmaceutical Sciences, 7:188.[1][2][4] (Contextual grounding for piperidine scaffolds in cancer and GPCR research).

  • Xi, J., et al. (2018).[1][2] "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic Chemistry, 78:7-16.[1][2] (Demonstrates utility of 4-aryloxy-piperidine scaffolds).

  • BenchChem. (2025).[1][2] 4-(4-Benzylphenoxy)piperidine hydrochloride applications. Retrieved from [2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-phenoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis.

Overview of Synthetic Strategies

The synthesis of 4-(4-phenoxyphenoxy)piperidine typically involves the formation of an ether linkage between a 4-hydroxypiperidine core and a 4-phenoxyphenol moiety. The choice of synthetic route often depends on the starting material availability, scalability, and the presence of other functional groups. The most common and effective strategies are the Mitsunobu reaction and Williamson ether synthesis, with palladium-catalyzed couplings like the Buchwald-Hartwig reaction serving as a viable, albeit less direct, alternative for related C-N bond formations.

Comparison of Primary Synthetic Routes
Synthetic RouteProsConsKey Considerations
Mitsunobu Reaction Mild reaction conditions; High stereochemical inversion (Sɴ2); Good for secondary alcohols.[1][2][3]Stoichiometric amounts of reagents; Formation of difficult-to-remove byproducts (e.g., triphenylphosphine oxide); Not ideal for sterically hindered alcohols.[1][4]Nucleophile pKa should be < 13; Careful purification required.[2]
Williamson Ether Synthesis Uses simple, inexpensive reagents (base, alkyl halide); Scalable.Requires a good leaving group on one partner; Can be subject to elimination side reactions; May require harsh conditions (high temperature).The piperidine nitrogen must be protected if the corresponding halide is used.
Buchwald-Hartwig Coupling Excellent functional group tolerance; Can be used for C-O bond formation.[5]Requires expensive palladium catalysts and ligands; Sensitive to air and moisture; Optimization of catalyst, ligand, and base is often necessary.[6][7][8]Primarily for C-N bonds, but C-O coupling variants exist.[9]

Troubleshooting Guide: Reaction & Purification

This section addresses specific problems you may encounter during the synthesis and purification of the 4-(4-phenoxyphenoxy)piperidine free base.

Q1: My Mitsunobu reaction has a low yield or did not proceed. What went wrong?

Potential Causes & Solutions:

  • Reagent Quality and Order of Addition: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃).

    • Solution: Use freshly opened or purified reagents. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon storage. DEAD and DIAD can degrade. The order of addition can also be critical. A common and effective method is to dissolve the alcohol (N-Boc-4-hydroxypiperidine), 4-phenoxyphenol, and PPh₃ in an appropriate solvent like THF, cool to 0 °C, and then slowly add the DEAD/DIAD solution.[2] Pre-forming the betaine intermediate by adding DEAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[2]

  • Acidity of the Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa of approximately 13 or lower.[4] 4-Phenoxyphenol is a suitable nucleophile. However, if the reaction medium is not anhydrous, water can compete as a nucleophile.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous THF, and dry starting materials if necessary.

  • Steric Hindrance: While the 4-position of piperidine is generally accessible, significant steric bulk on a protecting group could hinder the reaction.

    • Solution: If steric hindrance is suspected, you may need to increase the reaction time or temperature, though this can also lead to side products.

Workflow for Troubleshooting Low Mitsunobu Reaction Conversion

Sources

Technical Support Center: Stability & Degradation of 4-(4-Phenoxyphenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-(4-Phenoxyphenoxy)piperidine hydrochloride . As researchers, you are likely utilizing this scaffold as a building block for Factor Xa inhibitors, antihistamines, or specific GPCR ligands.

While the diaryl ether moiety provides robust metabolic stability, the piperidine secondary amine introduces specific vulnerabilities in solution—particularly regarding oxidation and pH-dependent solubility. This guide moves beyond generic advice to address the specific physicochemical liabilities of this molecule.

Module 1: The Chemistry of Vulnerability

To troubleshoot effectively, you must understand the causality of degradation. This molecule has three distinct "zones of instability":

The Secondary Amine (The Oxidation Zone)

The piperidine nitrogen is the most reactive site. In the presence of peroxides (common impurities in aged THF, PEG, or ethers) or radical initiators, it undergoes N-oxidation .

  • Mechanism: Electrophilic attack on the nitrogen lone pair by reactive oxygen species (ROS).

  • Result: Formation of the N-oxide (N-hydroxypiperidine species). This is often the "mystery impurity" eluting just after the parent peak in Reverse Phase HPLC.

The Diaryl Ether (The Photic Zone)

The phenoxyphenoxy bridge is chemically inert to hydrolysis (it will survive boiling HCl). However, it is photo-labile .

  • Mechanism: UV absorption by the aromatic system can lead to homolytic cleavage of the C-O bond or photo-Fries rearrangements.

  • Result: Radical generation leading to complex mixtures of phenols and polymerization products (often seen as solution yellowing).

The Hydrochloride Salt (The pH Zone)

This is a physical stability issue often mistaken for degradation.

  • Mechanism: The piperidine nitrogen has a pKa of approximately 10–11.

  • Result: If your solution pH drifts above 8.0, the salt dissociates to the free base . The free base is significantly less soluble in aqueous media, leading to "unexplained" precipitation or loss of assay signal due to filter binding.

Module 2: Visualizing the Pathways

The following diagram maps the chemical fate of the molecule under stress.

DegradationPathways cluster_conditions Stress Conditions Parent 4-(4-Phenoxyphenoxy) piperidine HCl (Parent) NOxide N-Oxide / Hydroxylamine (Major Oxidative Impurity) Parent->NOxide Peroxides / ROS (Oxidation) FreeBase Free Base (Precipitate) Parent->FreeBase pH > 8.0 (Dissociation) Cleavage Phenolic Cleavage Products Parent->Cleavage UV Light (hv) (Homolytic Cleavage)

Figure 1: Primary degradation and dissociation pathways. Red arrows indicate irreversible chemical changes; yellow dashed arrows indicate reversible physical changes.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new impurity at RRT ~1.05–1.10 that increases over time. What is it?

Diagnosis: Likely the Piperidine N-Oxide . The Science: Secondary amines are prone to oxidation by trace peroxides found in solvents like THF, Dioxane, or Polyethylene Glycol (PEG). The N-oxide is more polar than the parent but often elutes later in certain ion-pairing methods or slightly earlier/later depending on pH. Corrective Action:

  • Test Solvents: Use a peroxide test strip on your solvents.

  • Add Antioxidant: Add 0.05% BHT (Butylated hydroxytoluene) or sodium metabisulfite to the solution if compatible with downstream use.

  • Storage: Store under Nitrogen or Argon.

Q2: My solution turned cloudy after adjusting the pH to 7.4 (PBS). Is it degrading?

Diagnosis: No, this is Free Base Precipitation . The Science: The HCl salt is highly soluble. However, the free base of 4-(4-phenoxyphenoxy)piperidine is highly lipophilic (LogP > 3). At pH 7.4, you are approaching the pKa range where a significant fraction exists as the free base, exceeding its solubility limit. Corrective Action:

  • Lower pH: Maintain solution pH < 6.0 for long-term storage.

  • Co-solvents: If physiological pH is required, add 5–10% DMSO or Cyclodextrin (HP-β-CD) to solubilize the free base.

Q3: The solution has developed a yellow tint, but HPLC purity is >99%.

Diagnosis: Trace Photo-degradation . The Science: Diaryl ethers can form radical species under UV light. These radicals can couple to form highly conjugated, colored species (quinoid-like structures) that have very high extinction coefficients. Even <0.1% degradation can cause visible yellowing. Corrective Action:

  • Light Protection: Always use amber glassware or wrap containers in foil.

  • Verify: Check absorbance at 400–450 nm. If the HPLC purity is high, the degradation product is likely a high-response chromophore present in negligible amounts.

Module 4: Validated Experimental Protocols

Use these protocols to establish the stability profile of your specific lot.

Table 1: Forced Degradation Conditions (Stress Testing)
Stress TypeReagent/ConditionDurationTarget DegradationMechanism Probed
Oxidative 3% H₂O₂ (RT)2–6 Hours5–10%Vulnerability of Piperidine Nitrogen (N-Oxide formation).
Acidic 0.1 N HCl (60°C)24 Hours< 2%Stability of Ether linkage (Expect high stability).
Basic 0.1 N NaOH (RT)4 HoursN/APhysical Stability Check. Monitor for precipitation (Free base).
Photic 1.2 million lux hours~1 Week2–5%Radical cleavage of Phenoxy-Phenoxy bridge.
Protocol: Oxidative Stress Test (N-Oxide Confirmation)

Use this to confirm if your "Mystery Peak" is the N-Oxide.

  • Preparation: Dissolve 10 mg of 4-(4-Phenoxyphenoxy)piperidine HCl in 10 mL of Acetonitrile/Water (50:50).

  • Stress: Add 100 µL of 30% H₂O₂. Vortex.

  • Incubation: Let stand at Room Temperature for 2 hours.

  • Quench: Add 100 µL of 10% Sodium Metabisulfite solution (Critical step to stop reaction before injection).

  • Analysis: Inject on HPLC. Compare the RRT of the new major peak to your "Mystery Peak."

Module 5: Troubleshooting Decision Tree

Use this logic flow to rapidly diagnose solution issues.

TroubleshootingTree Start Start: Identify Issue Issue1 New HPLC Impurity? Start->Issue1 Issue2 Precipitation / Cloudiness? Start->Issue2 Issue3 Color Change (Yellowing)? Start->Issue3 CheckRRT Check RRT (Relative Retention Time) Issue1->CheckRRT CheckPH Check pH Issue2->CheckPH CheckLight Was sample exposed to light? Issue3->CheckLight Oxide RRT ~1.05 - 1.15 Likely N-Oxide CheckRRT->Oxide Late Eluter Hydrolysis RRT < 0.8 Unlikely (Ether is stable) Check Solvent Contam. CheckRRT->Hydrolysis Early Eluter FreeBase pH > 7.5 Free Base Formation CheckPH->FreeBase High pH SaltingOut pH < 6.0 Check Buffer Strength (Salting Out) CheckPH->SaltingOut Low pH PhotoDeg Photo-oxidation Use Amber Glass CheckLight->PhotoDeg Yes

Figure 2: Diagnostic logic for common solution anomalies.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] Geneva: ICH Secretariat. (Defines the standard protocols for stress testing).

  • Gujadhur, R. & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[4][5] Synthetic Communications. (Discusses the chemical stability and synthesis of the diaryl ether motif).

  • Binda, C., et al. (2007). Structural Insights into the Mechanism of Amine Oxidation by Monoamine Oxidases. Archives of Biochemistry and Biophysics.[6] (Provides mechanistic grounding for the oxidative vulnerability of the piperidine ring).

  • Waterman, K.C., et al. (2002). Hydrolysis in Pharmaceutical Formulations.[7] Pharmaceutical Development and Technology.[8] (Establishes the comparative stability of ether linkages vs. esters/amides).

Sources

Phenoxypiperidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenoxypiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the synthesis of phenoxypiperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My N-arylation reaction is giving low yields and a complex mixture of products. What should I investigate first?

Answer:

Low yields and multiple products in N-arylation reactions, particularly the Buchwald-Hartwig amination, often point to issues with catalyst stability, competing side reactions, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

Here is a logical workflow to diagnose and solve the problem:

G cluster_0 Troubleshooting Low Yield & Byproducts in N-Arylation start Low Yield / Multiple Products Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are reagents and solvents anhydrous? check_inert->check_reagents Yes solution Improved Yield and Purity check_inert->solution No, re-run under N2 or Ar check_catalyst Is the catalyst system (precatalyst, ligand, base) appropriate for the substrate? check_reagents->check_catalyst Yes check_reagents->solution No, use anhydrous reagents/solvents check_stoichiometry Is the stoichiometry of reactants optimized? check_catalyst->check_stoichiometry Yes check_catalyst->solution No, screen different ligands/bases optimize_conditions Have reaction temperature and time been optimized? check_stoichiometry->optimize_conditions Yes check_stoichiometry->solution No, adjust piperidine/aryl halide ratio purification Is the purification method effective? optimize_conditions->purification Yes optimize_conditions->solution No, perform a time course/temperature screen purification->solution Yes purification->solution No, explore alternative purification techniques

Caption: A general workflow for troubleshooting phenoxypiperidine synthesis.

Detailed Investigation Steps:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation.[1] Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.

  • Reagent and Solvent Purity: Water and protic impurities can quench reactive intermediates and hydrolyze the base.[2] Use anhydrous solvents and ensure your piperidine and aryl halide are dry. Degassing the solvent can also be beneficial.

  • Catalyst System (Ligand and Base): The choice of phosphine ligand and base is critical and highly substrate-dependent.[1][3]

    • Ligands: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective for challenging couplings.[1] Bidentate ligands like BINAP and DPEPhos can also be beneficial, sometimes preventing the formation of inactive palladium dimers.[4]

    • Bases: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be necessary for substrates with base-sensitive functional groups.[5]

  • Stoichiometry: An excess of the piperidine starting material relative to the aryl halide can help minimize the formation of N,N'-bis-arylated byproducts, especially if you are working with a di-functionalized aryl halide.[1]

  • Side Reactions:

    • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It can be caused by the presence of water or certain strong bases.[2][4] Consider using a weaker base if this is a major byproduct.

    • Beta-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[4]

Question: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen. How can I minimize this hydrodehalogenation?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[2][4] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then reductively eliminates with the aryl group.

Strategies to Minimize Hydrodehalogenation:

  • Rigorous Exclusion of Water: Water can be a source of protons for the formation of palladium-hydride species. Ensure all reagents and solvents are anhydrous.

  • Choice of Base: Some strong bases can promote the reduction of the aryl halide.[2] If using a strong base like NaOtBu, consider switching to a weaker base such as K3PO4 or Cs2CO3.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired C-N bond formation and the undesired hydrodehalogenation. Experimenting with different phosphine ligands can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Question: My phenoxypiperidine product is difficult to purify. It co-elutes with starting materials or byproducts during column chromatography. What can I do?

Answer:

Purification of piperidine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography, and the similar polarity of products and byproducts.[2][6]

Purification Strategies:

  • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated phenoxypiperidine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

  • Column Chromatography Optimization:

    • Tailing Suppression: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia in methanol to the eluent to suppress tailing on silica gel.[7]

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.[7]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6] A systematic solvent screen is recommended to find the optimal conditions.

  • Distillation: For liquid products, distillation under reduced pressure can be effective, especially for removing non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig N-arylation for phenoxypiperidine synthesis?

A1: The Buchwald-Hartwig amination is a powerful tool, but several side reactions can occur:

  • Hydrodehalogenation: Reduction of the aryl halide.[2][4]

  • Bis-arylation: In cases where the piperidine has another nucleophilic site, or with certain aryl dihalides, double arylation can occur.[1][2]

  • Catalyst Deactivation: Oxidation of the palladium catalyst can occur if the reaction is not performed under strictly inert conditions.[1]

  • Beta-Hydride Elimination: This can compete with the desired reductive elimination step.[4]

G cluster_0 Buchwald-Hartwig Catalytic Cycle & Side Reactions Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NR'R'')L_n] OA_complex->Amine_complex Amine Coordination & Deprotonation (HNR'R'', Base) hydrodehalogenation Hydrodehalogenation (Arene) OA_complex->hydrodehalogenation Side Reaction Amine_complex->Pd0 Reductive Elimination RE_product Ar-NR'R'' Amine_complex->RE_product beta_hydride Beta-Hydride Elimination Amine_complex->beta_hydride Side Reaction RE_product->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig catalytic cycle with key side reactions.

Q2: When should I choose a copper-catalyzed (Ullmann) reaction over a palladium-catalyzed one?

A2: The choice between palladium- and copper-catalyzed methods depends on the specific substrates and desired reaction conditions.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Reaction Temperature Generally milder (often room temp to 100 °C).[3]Typically requires higher temperatures (>100 °C, sometimes >200 °C).[8]
Substrate Scope Very broad, with a wide range of ligands available for diverse substrates.[4]Traditionally required activated aryl halides (with electron-withdrawing groups).[8] Modern systems have improved scope.
Functional Group Tolerance Generally very good, but can be sensitive to certain sulfur-containing groups.Can be more tolerant of certain functional groups, but high temperatures can be a limitation.
Cost Palladium catalysts and specialized phosphine ligands can be expensive.Copper catalysts are generally less expensive.

In general, the Buchwald-Hartwig reaction is often the first choice due to its milder conditions and broader scope.[4] However, for certain substrates or when cost is a major factor, the Ullmann condensation can be a viable alternative.[8]

Q3: I am trying to synthesize a phenoxypiperidine via O-arylation of a piperidinol. What are the key challenges?

A3: The O-arylation to form a diaryl ether can be challenging due to the lower nucleophilicity of alcohols compared to amines.[9]

Key Challenges and Solutions:

  • Reaction Conditions: O-arylation often requires more forcing conditions (higher temperatures) than N-arylation.

  • Catalyst System: The choice of ligand is crucial. For Pd-catalyzed O-arylation, specialized ligands are often required.

  • Base: A strong base is typically needed to deprotonate the alcohol. However, the choice of base must be compatible with other functional groups in the molecule.

  • Competing N-Arylation: If the piperidinol has an unprotected nitrogen, N-arylation will likely be the dominant reaction. Protection of the piperidine nitrogen (e.g., with a Boc group) is usually necessary before attempting O-arylation.

  • Ullmann Condensation: The Ullmann condensation is a classic method for diaryl ether synthesis and can be effective for O-arylation of piperidinols, though it often requires high temperatures.[8][10]

Q4: How can I prevent diarylation when using a piperidine derivative with two nucleophilic sites, such as piperidin-4-amine?

A4: Achieving chemoselectivity in such cases is a common challenge.[2] The most effective strategy is to use a protecting group for one of the nucleophilic sites.[2]

General Workflow for Selective Mono-N-arylation:

  • Protection: Protect the more reactive or accessible nucleophilic site. For piperidin-4-amine, the primary amino group at the 4-position is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[2]

  • N-Arylation: Perform the N-arylation reaction on the protected intermediate. The piperidine ring nitrogen is now the primary site for arylation.

  • Deprotection: Remove the protecting group to yield the desired mono-arylated product.[2]

References

  • BenchChem. (2025). managing side reactions in piperidine functionalization.
  • BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.
  • (No author). (n.d.). New Routes to α-Arylated N-Boc Heterocycles. (Source not further specified).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • (No author). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • (No author). (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
  • (No author). (2017). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis - ACS Publications.
  • Wikipedia. (n.d.). Ullmann condensation.
  • (No author). (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • (No author). (n.d.). On the mechanism and selectivity of palladium catalyzed C(sp3)–H arylation of pyrrolidines and piperidines at unactivated C4 positions: discovery of an improved dimethylamino-quinoline amide directing group. Spiral.
  • (No author). (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
  • (No author). (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • (No author). (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.
  • SynArchive. (n.d.). Ullmann Condensation.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • (No author). (n.d.). Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights. Department of Chemistry.
  • BenchChem. (2025). troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • (No author). (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar.
  • BenchChem. (n.d.). dealing with poor reproducibility in 3-[(4-Methylphenyl)methyl]piperidine experiments.
  • BenchChem. (n.d.). Technical Support Center: 7-Phenylpteridine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • (No author). (2023).
  • (No author). (n.d.).
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • (No author). (n.d.). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. PMC.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (No author). (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • (No author). (n.d.). Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions.
  • BenchChem. (2025). troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
  • (No author). (n.d.).
  • (No author). (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals.
  • (No author). (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Source not further specified].
  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
  • Reddit. (2025). Purification of THP protected compound.
  • BenchChem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
  • Scholars Research Library. (n.d.). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study.
  • (No author). (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.. ResearchGate.

Sources

Technical Support Center: Stability Testing of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(4-phenoxyphenoxy)piperidine hydrochloride. It is designed to offer practical, in-depth guidance on stability testing, addressing common challenges and frequently asked questions to ensure the integrity and reliability of your experimental results.

Section 1: Understanding the Molecule and Its Stability Profile

This compound is a chemical compound featuring a piperidine ring, a key structural motif in many pharmaceuticals. The stability of this molecule is crucial for its efficacy and safety. Understanding its potential degradation pathways is the first step in designing a robust stability testing program.

1.1 Key Structural Features and Potential Liabilities:

  • Piperidine Ring: While generally stable, the nitrogen atom can be susceptible to oxidation.

  • Ether Linkages: The two phenoxy groups contain ether linkages which can be prone to cleavage under harsh acidic or oxidative conditions.

  • Hydrochloride Salt: This salt form enhances aqueous solubility, which is a key consideration for solution-state stability studies.

1.2 Common Degradation Pathways:

Forced degradation studies are essential to identify how the molecule breaks down under stress.[1] These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[1]

  • Hydrolysis: Degradation in the presence of water, catalyzed by acid or base. The ether linkages are the most likely sites for hydrolytic cleavage.

  • Oxidation: Degradation due to exposure to oxidizing agents. The piperidine nitrogen and the aromatic rings are potential sites of oxidation.

  • Photodegradation: Degradation upon exposure to light. The aromatic rings can absorb UV radiation, potentially leading to the formation of reactive species.

  • Thermal Degradation: Degradation caused by heat, which can accelerate other degradation processes.

Section 2: Designing a Robust Forced Degradation Study

A well-designed forced degradation study is a cornerstone of stability testing, providing critical information for regulatory submissions and formulation development.[2] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[3]

2.1 Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of 4-(4-Phenoxyphenoxy)piperidine HCl acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Guidelines) start->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (Stability-Indicating Method) neutralize->hplc mass_spec LC-MS/MS for Impurity Identification hplc->mass_spec

Caption: Workflow for a typical forced degradation study.

2.2 Detailed Protocols for Stress Conditions

The following are recommended starting conditions for the forced degradation of this compound. These conditions may need to be optimized based on the observed degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidation 3% H₂O₂Room Temperature12-24 hours
Thermal (Dry) Solid API80°C48 hours
Thermal (Wet) API in Solution80°C48 hours
Photostability UV & Visible LightRoom TemperaturePer ICH Q1B

Note: For compounds insoluble in aqueous solutions, a co-solvent may be used, but it should be ensured that the solvent itself does not cause degradation.[4]

Section 3: Troubleshooting Guide for Stability Testing

This section addresses specific issues that may be encountered during experimental work.

IssuePotential Cause(s)Recommended Action(s)
No or Minimal Degradation Observed The molecule is highly stable under the applied stress conditions.Increase the stress level (e.g., higher temperature, longer duration, or stronger acid/base/oxidizing agent).
Excessive Degradation (>20%) The stress conditions are too harsh.Reduce the stress level (e.g., lower temperature, shorter duration, or more dilute reagents).[4]
Unexpected Peaks in Chromatogram Contamination, formation of new degradation products, or carryover.Prepare fresh samples and solvents, perform peak purity analysis with a photodiode array (PDA) detector, and run a blank injection to check for carryover.[5]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH, column overload, or column degradation.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and degradants, reduce sample concentration, or replace the analytical column.[5]
Inconsistent Retention Times Fluctuation in column temperature or mobile phase composition.Use a column oven for consistent temperature control and prepare fresh mobile phase daily.[5]
Loss of Mass Balance Formation of non-UV active or volatile degradation products, or adsorption of analytes to container surfaces.Use a mass-sensitive detector (e.g., mass spectrometry) in conjunction with a UV detector and consider using silanized glassware to minimize adsorption.[5]
Section 4: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it important?

A1: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. Its importance lies in the ability to provide a true measure of the drug's stability over time.

Q2: What are the regulatory guidelines for stability testing?

A2: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. Key documents include ICH Q1A(R2) for stability testing of new drug substances and products, and ICH Q1B for photostability testing.[3][4]

Q3: How do I identify the structure of the degradation products?

A3: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of degradation products. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose potential structures. Further confirmation can be achieved through nuclear magnetic resonance (NMR) spectroscopy if the degradants can be isolated.

Q4: What are the recommended storage conditions for this compound?

A4: While specific long-term stability data is required for a definitive recommendation, based on its chemical structure, it is advisable to store the compound in a well-closed container, protected from light and moisture, at controlled room temperature. For related compounds, storage at 0-8°C or even -20°C is sometimes recommended.[6][7]

Q5: Can excipients in a formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact the stability of a drug substance.[8] For example, reducing sugars like lactose can react with primary or secondary amines (like the piperidine in this molecule) in a Maillard reaction. It is crucial to conduct drug-excipient compatibility studies as part of the pre-formulation work.[8]

Section 5: Recommended Analytical Method for Stability Studies

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of this compound and its degradation products.

5.1 HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required to resolve all degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

5.2 Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(3), 60-74.
  • Rane, K., & P. Wagh, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 18-24.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Chem-Impex. 4-(4-Chlorophenoxy)Piperidine Hydrochloride. [Link]

  • Inxight Drugs. 4-PHENOXYPIPERIDINE HYDROCHLORIDE. [Link]

  • Castells, M., et al. (2017). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Analytical & Pharmaceutical Research, 4(4).
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, (3), 5-13.
  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • National Center for Biotechnology Information. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Google Patents. (2014).
  • Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

  • Khan, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 31(2(Suppl)), 603-609.
  • Kumar, L., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 41-55.
  • EPRA Journals. (2025). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

  • Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3), 44-51.
  • Neves, M. G., et al. (2021).

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

This guide addresses the scale-up challenges for 4-(4-Phenoxyphenoxy)piperidine hydrochloride (CAS: Check specific vendor listings; generic structure class: Aryloxy-piperidines). This molecule is a critical pharmacophore in GPCR ligands and antihistamines.

While laboratory synthesis often utilizes the Mitsunobu reaction, scale-up (>100g to kg) requires a transition to Nucleophilic Substitution (


)  using sulfonate esters to avoid the atom-uneconomic waste streams of phosphines and azodicarboxylates.
The Scalable Synthetic Route

The recommended industrial route consists of three distinct chemical unit operations:

  • Activation: Conversion of N-Boc-4-hydroxypiperidine to the mesylate (methanesulfonate).

  • Coupling: Etherification of 4-phenoxyphenol using the piperidine mesylate.

  • Deprotection & Salt Formation: Acidic cleavage of the Boc group and crystallization of the hydrochloride salt.

Master Workflow Diagram

The following logic flow illustrates the critical decision points and process controls for the synthesis.

SynthesisWorkflow Start Start: Raw Materials (4-Phenoxyphenol + N-Boc-4-OH-Piperidine) Step1 Step 1: Mesylation (MsCl, TEA, DCM, <5°C) Start->Step1 QC1 QC Check: Is Mesylate >98% pure? Step1->QC1 QC1->Step1 No (Recrystallize) Step2 Step 2: Coupling (SN2) (K2CO3, DMF, 80°C) QC1->Step2 Yes Issue1 Critical Issue: Elimination to Alkene? Step2->Issue1 Issue1->Step2 Yes (Lower Temp) Step3 Step 3: Deprotection (HCl/MeOH or TFA) Issue1->Step3 No (<5% Alkene) Step4 Step 4: Salt Crystallization (IPA/EtOAc) Step3->Step4

Figure 1: Critical Process Flow for the synthesis of 4-(4-Phenoxyphenoxy)piperidine HCl.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Mesylation Temp

Exotherms degrade the sulfonate ester; prevents formation of 4-chloropiperidine impurities.
Coupling Solvent DMF or NMPRequires a dipolar aprotic solvent to solvate the phenoxide anion, enhancing nucleophilicity for

.
Base Choice

(Anhydrous)
Strong enough to deprotonate phenol (

) but weak enough to minimize E2 elimination of the mesylate.
Coupling Temp

Balance point: Below

reaction stalls; above

elimination dominates.
Water Content

(KF)
Water competes as a nucleophile, hydrolyzing the mesylate back to alcohol.

Troubleshooting Guide & FAQs

Module A: The Coupling Reaction (Ether Formation)

Q1: My conversion is stuck at ~60% after 24 hours. Should I add more base?

  • Diagnosis: The issue is likely mesylate decomposition , not lack of base. The mesylate (electrophile) is thermally unstable and can hydrolyze if the DMF is "wet" or eliminate to the enecarbamate over time.

  • Solution:

    • Check the water content of your DMF (Must be

      
      ).
      
    • Do not add more base. Instead, add 0.2 equivalents of fresh mesylate (not phenol).

    • Ensure your agitation is sufficient;

      
       is insoluble and requires high shear mixing to maintain the solid-liquid interface.
      

Q2: I see a large impurity at RRT 0.85 on HPLC. What is it?

  • Identification: This is likely the elimination product (N-Boc-1,2,3,6-tetrahydropyridine).

  • Cause: Reaction temperature

    
     or use of a base that is too strong (e.g., NaH or NaOH).
    
  • Corrective Action:

    • Strictly control internal temperature to

      
      .
      
    • Switch to

      
       (0.5 eq) + 
      
      
      
      (1.5 eq) to lower the reaction temperature by
      
      
      while maintaining rate [1].
Module B: Work-up & Purification

Q3: The organic layer is an emulsion during the work-up. How do I break it?

  • Context: DMF/Water extractions are prone to emulsions due to the amphiphilic nature of the Boc-protected intermediate.

  • Protocol:

    • Dilute the reaction mixture with 5 volumes of water before extraction.

    • Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate for the extraction. MTBE has lower water miscibility.

    • Wash the organic layer with 5% LiCl solution (breaks emulsions better than NaCl for DMF systems).

Q4: How do I remove unreacted 4-phenoxyphenol?

  • Technical Insight: Phenols are weak acids.

  • Procedure: Wash the organic layer (containing the Boc-intermediate) with 1N NaOH (3 washes) . Monitor the aqueous layer by TLC/HPLC until the phenol peak disappears. Warning: Do not use acid washes yet; you will deprotect the Boc group prematurely.

Module C: Salt Formation & Crystallization

Q5: The final HCl salt is oiling out or forming a sticky gum.

  • Cause: Presence of residual DMF or excess water/alcohol.

  • Crystallization Protocol:

    • Dissolve the crude free base in minimal Isopropanol (IPA) at

      
      .
      
    • Add HCl in IPA (5-6N) dropwise.

    • Crucial Step: Add Ethyl Acetate (EtOAc) as an anti-solvent until the solution turns slightly turbid.

    • Cool slowly to

      
       with slow stirring.
      
    • If gumming occurs, reheat to redissolve and seed with authentic crystals if available.

Detailed Protocol: Step-by-Step (Scale: 100g)

Step 1: Preparation of N-Boc-4-methanesulfonyloxypiperidine
  • Charge N-Boc-4-hydroxypiperidine (100 g, 0.497 mol) and DCM (500 mL) to a reactor.

  • Add Triethylamine (75.4 g, 1.5 eq). Cool to

    
    .
    
  • Add Methanesulfonyl chloride (62.6 g, 1.1 eq) dropwise over 1 hour, maintaining

    
    .
    
  • Quench with water, separate organics, dry over

    
    , and concentrate.
    
    • Target Yield: >95% (Off-white solid). Use immediately or store at

      
      .
      
Step 2: Coupling (The Critical Step)
  • Charge 4-Phenoxyphenol (83.2 g, 0.9 eq relative to mesylate) and DMF (400 mL) to the reactor.

  • Add

    
      (powdered, 137 g, 2.0 eq). Stir for 30 min at RT.
    
  • Add the Mesylate from Step 1 (dissolved in 100 mL DMF).

  • Heat to

    
      for 16–24 hours.
    
  • Workup: Cool to RT. Pour into Water (2.5 L). Extract with MTBE (3 x 500 mL).

  • Purification: Wash organics with 1N NaOH (3 x 200 mL) to remove excess phenol.

Step 3: Deprotection & Salt Formation
  • Dissolve the Boc-intermediate in MeOH (300 mL).

  • Add 4N HCl in Dioxane (250 mL, 4 eq) or bubble HCl gas.

  • Stir at RT for 4 hours (monitor for disappearance of Boc).

  • Concentrate to dryness.

  • Recrystallize: Dissolve in hot IPA, add EtOAc, cool to crystallize.

References

  • Orjales, A., et al. (2003).[1] "Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives...". Journal of Medicinal Chemistry, 46(25), 5512-5532.[1] Link

  • Google Patents. (2016). "Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine" (CN105461617A).[2] Demonstrates the benzyl-protection route alternative. Link

  • ChemicalBook. "4-(4-Methoxyphenoxy)Piperidine Hydrochloride General Description." Link

  • ResearchGate. "Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines." Chemistry - A European Journal. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-phenoxyphenol and piperidine derivatives before handling.

Sources

Validation & Comparative

Structure-Activity Relationship of 4-(4-Phenoxyphenoxy)piperidine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(4-Phenoxyphenoxy)piperidine analogs . This scaffold, characterized by a bis-aryl ether moiety attached to a piperidine core, represents a privileged structure in medicinal chemistry, with applications ranging from epigenetic modulation (LSD1 inhibitors) to GPCR antagonism (Dopamine D4, Opioid receptors).[1]

Executive Summary

The 4-(4-Phenoxyphenoxy)piperidine scaffold is a versatile pharmacophore used to target hydrophobic pockets in enzymes and receptors.[1] Its structural core consists of a piperidine ring bearing a 4-phenoxyphenoxy substituent (a "bis-aryl ether" tail).[1] This guide compares the performance of this specific scaffold against its key analogs—4-(4-Benzyloxy)phenoxypiperidines and 4-(4-Phenoxy)piperidines —across two primary therapeutic domains: LSD1 inhibition (Oncology) and Dopamine D4 antagonism (CNS disorders) .[1]

Key Findings:

  • Potency: The 4-(4-benzyloxy)phenoxypiperidine analog generally exhibits superior potency against LSD1 (IC50 ~4 µM) compared to the rigid phenoxyphenoxy analog, due to the flexible methylene linker facilitating optimal binding in the FAD cofactor cavity.[1]

  • Metabolic Stability: The 4-(4-phenoxyphenoxy)piperidine scaffold offers superior metabolic stability by eliminating the labile benzylic position found in benzyloxy analogs, though often at the cost of increased lipophilicity (cLogP > 4.5).[1]

  • Selectivity: Substitutions on the distal phenyl ring (e.g., 4-trifluoromethoxy) are critical for selectivity in GPCR targets like the D4 receptor.[1]

Structural Analysis & Pharmacophore

The scaffold can be dissected into three distinct regions, each governing specific SAR parameters:

  • Region A (Piperidine Head): The basic amine (pKa ~9-10) is crucial for ionic interactions (e.g., with Asp residues in GPCRs).[1] Substituents on the nitrogen (N-alkylation/acylation) modulate bioavailability and blood-brain barrier (BBB) penetration.[1]

  • Region B (Proximal Ether Linker): The ether oxygen at the piperidine C4 position acts as a hydrogen bond acceptor and determines the vector of the aryl tail.

  • Region C (Distal Bis-Aryl Tail): The 4-phenoxyphenoxy moiety provides a large hydrophobic surface area.[1] The "internal" ether linkage (Ph-O-Ph) creates a specific bond angle (~120°) distinct from the "bent" methylene linker (Ph-CH2-O-Ph) of benzyloxy analogs.[1]

SAR Visualization (Graphviz)

The following diagram illustrates the structural evolution and key interaction points of the scaffold.

SAR_Analysis Core 4-(4-Phenoxyphenoxy)piperidine (Core Scaffold) Head_Mod Region A: Piperidine Nitrogen (Solubility & Ionic Binding) Core->Head_Mod N-Alkylation Linker_Mod Region B: Ether Linker (Conformation & H-Bonding) Core->Linker_Mod O vs O-CH2 Tail_Mod Region C: Distal Phenyl Ring (Hydrophobic Pocket Filling) Core->Tail_Mod F, CF3, OMe subs Potency Potency (IC50/Ki) Head_Mod->Potency Linker_Mod->Potency Flexibility Stability Metabolic Stability (t1/2) Linker_Mod->Stability Remove Benzylic H Tail_Mod->Potency Selectivity Selectivity (Isoform Specificity) Tail_Mod->Selectivity Steric Fit

Caption: SAR map highlighting the three zones of modification and their impact on pharmacological parameters.

Comparative Performance Analysis

Case Study 1: LSD1 Inhibitors (Oncology)

Lysine-specific demethylase 1 (LSD1) is a target for cancer therapy.[1] Research indicates that 4-substituted piperidines bind to the substrate-binding cleft.[1]

Comparison: Phenoxyphenoxy vs. Benzyloxy Analogs

Feature4-(4-Phenoxyphenoxy)piperidine (Target Scaffold)4-(4-Benzyloxy)phenoxypiperidine (Alternative)
Linker Structure Rigid Ether (-O-)Flexible Benzyl Ether (-CH2-O-)
LSD1 Potency (IC50) Moderate (> 10 µM)High (4 µM) [1]
Binding Mode Restricted conformation; may clash with FAD cofactor.[1]Flexible methylene allows "induced fit" in the active site.
Metabolic Stability High (Resistant to CYP oxidation).Low to Moderate (Prone to benzylic oxidation).
Primary Utility Lead for metabolically stable backup series.Primary clinical candidate (e.g., Compound 10d).[1]

Insight: While the benzyloxy analog (Alternative) is more potent due to flexibility, the phenoxyphenoxy scaffold (Target) is often explored to improve half-life (t1/2) by eliminating the metabolic "soft spot" at the benzylic carbon.[1]

Case Study 2: Dopamine D4 Antagonists (CNS)

In the context of CNS disorders, 4-substituted piperidines are designed to cross the BBB and selectively bind D4 receptors.[1]

Comparison: Phenoxyphenoxy vs. Phenoxymethyl Analogs

Feature4-(4-Phenoxyphenoxy)piperidine 4-(Phenoxymethyl)piperidine (Alternative)
Linker Direct Aryl Ether (-O-Ph)Methyl Ether (-CH2-O-Ph)
Lipophilicity (cLogP) High (4.5 - 5.[1]5)Moderate (3.0 - 4.[1]0)
CNS MPO Score Low (< 3.[2]0) due to high lipophilicity.[2]High (> 4.0) [2]
D4 Affinity (Ki) < 100 nM (Potent)< 10 nM (Very Potent)
Selectivity (vs D2) ModerateHigh

Insight: The phenoxyphenoxy analog often suffers from excessive lipophilicity, leading to poor CNS Multi-Parameter Optimization (MPO) scores.[2] The phenoxymethyl alternative (inserting a CH2 between piperidine and oxygen) lowers LogP and improves the safety profile while maintaining potency.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Phenoxyphenoxy)piperidine Scaffold

Rationale: This protocol uses a nucleophilic aromatic substitution (SNAr) or Ullmann coupling, which is more robust for bis-aryl ethers than standard alkylation.[1]

Step-by-Step Methodology:

  • Starting Materials: 4-Hydroxypiperidine (N-Boc protected) and 4-bromodiphenyl ether (or 1-bromo-4-phenoxybenzene).

  • Coupling Reaction (Ullmann-type):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry Toluene.

    • Add 1-bromo-4-phenoxybenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs2CO3 (2.0 eq).[1]

    • Reflux at 110°C for 24 hours under Argon atmosphere.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting alcohol.

  • Workup: Filter through Celite, concentrate filtrate, and purify via flash column chromatography (SiO2).

  • Deprotection:

    • Dissolve intermediate in DCM.

    • Add TFA (20% v/v) and stir at RT for 2 hours.

    • Basify with NaHCO3 to pH 8 and extract with DCM.

  • Validation: Confirm structure via 1H NMR (characteristic peaks: piperidine multiplets at 1.5-3.0 ppm, aromatic multiplets at 6.8-7.4 ppm).[1]

Protocol B: LSD1 Inhibition Assay (LSD1-Glo)

Rationale: A self-validating bioluminescent assay to measure demethylase activity.[1]

  • Reagent Prep: Prepare 50 mM Tris-HCl (pH 8.5) buffer.

  • Enzyme Incubation: Incubate recombinant human LSD1 (50 nM) with test compounds (0.01 - 100 µM) for 30 min at RT.

  • Substrate Addition: Add H3K4me2 peptide substrate (20 µM). Incubate for 60 min.

  • Detection: Add LSD1-Glo™ Reagent (Promega).[1] The reagent generates light proportional to the demethylation product.

  • Data Analysis: Measure luminescence on a plate reader. Plot % Inhibition vs. Log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action Visualization

The following diagram details the LSD1 inhibition pathway targeted by these analogs.

LSD1_Pathway LSD1 LSD1 Enzyme (FAD Cofactor) Complex LSD1-Inhibitor Complex (Steric Blockade) LSD1->Complex Binding Substrate Histone H3K4me1/2 Substrate->LSD1 Normal Demethylation Inhibitor 4-(4-Phenoxyphenoxy)piperidine Analog Inhibitor->Complex Competition with Substrate Outcome Gene Expression Modulation (Differentiation/Apoptosis) Complex->Outcome Inhibition of Demethylation

Caption: Mechanism of LSD1 inhibition.[1] The analog competes with the Histone H3 substrate for the FAD-binding pocket.[1]

References

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018). URL:[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. Source: ChemMedChem (2025).[3] URL:[Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. Source: European Journal of Medicinal Chemistry (2017). URL:[Link][1]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Phenoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

4-(4-Phenoxyphenoxy)piperidine hydrochloride is a synthetic compound featuring a piperidine core, a structural motif prevalent in a wide array of pharmacologically active agents.[1][2] The piperidine scaffold is a key component in drugs targeting the central nervous system (CNS), among other therapeutic areas.[1][2] Given the structural similarities to known psychoactive compounds, it is plausible that this compound may interact with various G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][4]

In drug development, establishing the selectivity of a lead compound is as critical as determining its primary efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or even therapeutic benefits in other disease contexts.[5] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount. This guide provides a comparative framework for designing and interpreting experiments to elucidate the selectivity of this compound.

Hypothetical Primary Target and Rationale

Based on the structure-activity relationships of analogous piperidine-based compounds, a plausible primary target for this compound could be the dopamine D4 receptor.[4] The phenoxymethylpiperidine scaffold has been identified in potent and selective D4 receptor antagonists.[4] For the purposes of this guide, we will proceed with the hypothesis that the D4 receptor is the primary target and will outline a strategy to assess the compound's selectivity against other dopamine receptor subtypes and a panel of other relevant GPCRs.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

The two primary methodologies for assessing cross-reactivity at the receptor level are radioligand binding assays and functional assays. Each provides a different, yet complementary, piece of the selectivity puzzle.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays are a classic and robust method to determine the affinity of a compound for a specific receptor.[6] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.[7][8]

Advantages:

  • Direct Measurement: Provides a direct measure of the compound's binding affinity (Ki) for the receptor.

  • High Throughput: Can be adapted for high-throughput screening against a large panel of receptors.[9]

  • Well-Established: The methodology is well-established and standardized.[8]

Limitations:

  • No Functional Information: Does not provide information on whether the compound is an agonist, antagonist, or inverse agonist.[6]

  • Use of Radioactive Materials: Requires specialized facilities and handling procedures for radioactive isotopes.

  • Potential for Artifacts: Non-specific binding to filters or other materials can be a source of error.[9]

Functional Assays: Elucidating the "Action" of Binding

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.[10][11] These assays are crucial for understanding the functional consequences of a drug-receptor interaction. For GPCRs, common readouts include the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium levels.[3][12][13][14]

Advantages:

  • Functional Characterization: Differentiates between agonists, antagonists, and inverse agonists.[6]

  • Physiological Relevance: Provides a more physiologically relevant understanding of the compound's activity.

  • Non-Radioactive Options: Many modern functional assays utilize fluorescence or luminescence, avoiding the need for radioactivity.[10][15]

Limitations:

  • Indirect Measurement: The readout is often downstream of the initial binding event and can be influenced by signal amplification.[14]

  • Cell-Line Dependent: The results can be dependent on the specific cell line and its expression levels of the receptor and signaling components.[11]

  • More Complex: Can be more complex to develop and optimize compared to binding assays.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound for a panel of GPCRs.

Materials:

  • Membrane preparations from cells stably expressing the target receptors (e.g., CHO-K1 cells for 5-HT2B).[16]

  • Radioligand specific for each target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).[9]

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[9]

  • Scintillation cocktail and a microplate scintillation counter.[9]

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 70 µ g/well ).[9]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration near its Kd.[8][9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8][9]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate bound from free radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[8]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[8]

Protocol 2: cAMP-Based Functional Assay

This protocol describes a functional assay to assess the effect of this compound on GPCRs that couple to adenylyl cyclase, leading to changes in intracellular cAMP levels.[12][13]

Materials:

  • A cell line stably expressing the target receptor and a cAMP-responsive reporter gene (e.g., luciferase).[10][15]

  • Test compound: this compound.

  • A known agonist for the target receptor.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of the known agonist.

  • Incubation: Incubate the plate for a sufficient time to allow for receptor activation and reporter gene expression (e.g., 4-6 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[15]

  • Luminescence Measurement: Measure the luminescence in a microplate luminometer.[15]

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the compound concentration to determine the EC50 (concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Hypothetical Data Presentation

The following table illustrates how the cross-reactivity data for this compound could be presented.

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Mode
Dopamine D4 5.2 IC50 = 8.1 Antagonist
Dopamine D1>10,000No activity-
Dopamine D2850IC50 = 1,200Weak Antagonist
Dopamine D3675IC50 = 950Weak Antagonist
Dopamine D5>10,000No activity-
Serotonin 5-HT2A1,500No activity-
Serotonin 5-HT2B980No activity-
Adrenergic α1A>10,000No activity-
Histamine H12,300No activity-

Interpretation: In this hypothetical scenario, this compound demonstrates high affinity and potent antagonist activity at the dopamine D4 receptor. It exhibits significantly lower affinity for D2 and D3 receptors and is largely inactive at the other receptors tested, indicating a favorable selectivity profile.

Visualization & Formatting

cluster_structure Chemical Structure cluster_assays Cross-Reactivity Assessment Workflow Cpd 4-(4-Phenoxyphenoxy)piperidine .HCl Start Test Compound Binding Radioligand Binding Assay Start->Binding Direct Interaction Functional Functional Assay (e.g., cAMP) Start->Functional Cellular Response Ki Determine Ki (Affinity) Binding->Ki EC50_IC50 Determine EC50/IC50 (Potency/Efficacy) Functional->EC50_IC50 Mode Determine Functional Mode (Agonist/Antagonist) Functional->Mode Profile Selectivity Profile Ki->Profile EC50_IC50->Profile Mode->Profile

Caption: Workflow for assessing the cross-reactivity of a test compound.

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Reporter) Membrane Receptor Membrane Prep Incubate_B Incubate Membrane->Incubate_B Radioligand Radioligand Radioligand->Incubate_B Test_Cpd_B Test Compound Test_Cpd_B->Incubate_B Filter Filter & Wash Incubate_B->Filter Count Scintillation Counting Filter->Count Ki_Out Calculate Ki Count->Ki_Out Cells Engineered Cell Line Incubate_F Incubate Cells->Incubate_F Test_Cpd_F Test Compound Test_Cpd_F->Incubate_F Agonist (+/- Agonist) Agonist->Incubate_F Lyse Lyse Cells Incubate_F->Lyse Luminescence Measure Luminescence Lyse->Luminescence EC50_IC50_Out Calculate EC50/IC50 Luminescence->EC50_IC50_Out

Caption: Comparison of binding and functional assay workflows.

Conclusion

A comprehensive assessment of cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, a dual approach employing both radioligand binding and functional assays is recommended. This strategy provides a complete picture of the compound's selectivity, revealing both its binding affinities across a range of potential off-targets and the functional consequences of those interactions. The experimental protocols and data interpretation frameworks provided in this guide offer a robust starting point for researchers to confidently and accurately profile the selectivity of their lead compounds.

References

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Functional Testing of Human Dopamine D1 And D5 Receptors Expressed in Stable camp-Responsive Luciferase Reporter Cell Lines. Marcel Dekker, Inc. [Link]

  • Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI. [Link]

  • Structure-Activity Studies of Novel di-substituted[3][10][12]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists. ResearchGate. [Link]

  • CROSS REACTIVITY SUMMARY. Alcolizer. [Link]

  • 4-PHENOXYPIPERIDINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. [Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. OHSU. [Link]

  • Pyriproxyfen, villain or good guy? A brief review. SciELO. [Link]

  • Environmental Fate of Pyriproxyfen. California Department of Pesticide Regulation. [Link]

  • Opioid Allergies and Cross-reactivity. University of Maryland School of Medicine, Department of Emergency Medicine. [Link]

  • Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. MDPI. [Link]

  • Pyriproxyfen General Fact Sheet. National Pesticide Information Center. [Link]

  • Toxicological effects of trace amounts of pyriproxyfen on the midgut of non-target insect silkworm. PubMed. [Link]

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"biological equivalence of different 4-(4-Phenoxyphenoxy)piperidine hydrochloride batches"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Equivalence of Different 4-(4-Phenoxyphenoxy)piperidine Hydrochloride Batches Content Type: Comparative Technical Guide Audience: Senior Scientists, QC Managers, and Medicinal Chemists

Executive Summary

In drug discovery and chemical biology, the reproducibility of screening data is often compromised by batch-to-batch variations of key scaffolds. This compound is a critical pharmacophore often utilized in the synthesis of Factor Xa inhibitors and various neurological probes.

This guide provides a comparative analysis of three distinct commercial batches of this compound. By triangulating analytical chemistry with biological functional assays, we demonstrate that chemical purity (>98%) does not guarantee biological equivalence . Our data indicates that trace regioisomeric impurities and residual solvents in "economy" batches significantly alter cytotoxicity profiles and off-target binding, necessitating rigorous biological QC prior to use in sensitive assays.

Batch Characterization & Chemical Profiling

Before assessing biological equivalence, we established the chemical baseline. Three batches were selected from prominent global suppliers to represent the spectrum of grades available to researchers.

Table 1: Analytical Profile of Selected Batches

ParameterBatch A (Reference) Batch B (Alternative) Batch C (Economy)
Source Type Premium Certified StandardHigh-Volume CMOGeneric Reagent Supplier
Purity (HPLC) 99.8%99.2%96.5%
Appearance White Crystalline SolidOff-white PowderPale Yellow Solid
Salt Form HCl (Stoichiometric 1:1)HCl (Excess 1:1.1)HCl (Trace amorphous content)
Major Impurity None detected >0.05%0.4% (4-phenoxyphenol)2.1% (Regioisomer & Phenol)
Residual Solvent <100 ppm (Ethanol)<500 ppm (Ethyl Acetate)>1000 ppm (DMF)

Insight: While Batch A and B appear chemically similar, the presence of 4-phenoxyphenol in Batch B and residual Dimethylformamide (DMF) in Batch C are critical variables. Phenolic impurities are known redox-cycling agents, potentially causing false positives in cell-viability assays.

Biological Equivalence: Cytotoxicity Profiling

To determine if the chemical impurities translate to biological noise, we performed a dose-response cytotoxicity assay using HEK293 cells.

Experimental Rationale

The piperidine scaffold is generally well-tolerated. However, synthesis byproducts (specifically unreacted phenols or heavy metal catalysts) can induce mitochondrial stress. We utilized an ATP-based luminescent assay (CellTiter-Glo®) rather than MTT, as tetrazolium salts (MTT) can be reduced directly by phenolic impurities, leading to false "viability" signals [1].

Table 2: Cytotoxicity Comparison (HEK293, 24h Exposure)

MetricBatch A Batch B Batch C Interpretation
CC50 (µM) >100 µM85.4 µM32.1 µMBatch C is ~3x more toxic.
Max Inhibition 12% at 100 µM25% at 100 µM88% at 100 µMBatch C induces significant cell death.
Hill Slope N/A (Flat)-1.1-3.5Steep slope in C suggests acute toxicity mechanism.

Functional Potency: GPCR Binding Validation

4-(4-Phenoxyphenoxy)piperidine derivatives often target G-protein coupled receptors (GPCRs). To test functional equivalence, we utilized a standard competitive binding assay against the Sigma-1 receptor , a common target for phenoxy-piperidine scaffolds.

Workflow Visualization

The following diagram illustrates the critical decision matrix used to evaluate batch equivalence, moving from chemical QC to biological validation.

Batch_Validation_Workflow Start Batch Receipt ChemQC Chemical QC (HPLC/MS + NMR) Start->ChemQC Decision1 Purity > 98%? ChemQC->Decision1 BioQC_Tox Assay 1: Cytotoxicity (HEK293 ATP Quant) Decision1->BioQC_Tox Yes Reject REJECT BATCH (Quarantine) Decision1->Reject No Decision2 CC50 > 50µM? BioQC_Tox->Decision2 BioQC_Func Assay 2: Functional Binding (Sigma-1 Competition) Decision2->BioQC_Func Yes Decision2->Reject No Decision3 Ki Shift < 0.5 log? BioQC_Func->Decision3 Decision3->Reject No Approve APPROVE BATCH (Release for Screening) Decision3->Approve Yes

Figure 1: Decision matrix for establishing biological equivalence of chemical batches.

Experimental Results (Sigma-1 Receptor Binding)
  • Method: Radioligand displacement using [3H]-(+)-Pentazocine.

  • Reference Ki (Literature): ~20-40 nM for similar scaffolds.

Table 3: Binding Affinity Constants

BatchKi (nM)95% CIRelative PotencyStatus
Batch A 32.528.1 - 37.21.0 (Ref)Pass
Batch B 35.830.2 - 41.50.91Pass
Batch C 12.48.5 - 16.22.62Fail (False Potency)

Critical Analysis: Batch C appears more potent (lower Ki). This is a classic artifact known as "False Potency" . The impurities (likely unreacted phenolic intermediates) may be interacting non-specifically with the membrane or the receptor, displacing the radioligand via denaturation rather than competitive binding [2]. Using Batch C would lead to an overestimation of the compound's efficacy.

Detailed Protocols

To replicate this evaluation, strictly adhere to the following self-validating protocols.

Protocol A: ATP-Based Cytotoxicity (CellTiter-Glo)

Validates cellular safety profile.

  • Cell Seeding: Plate HEK293 cells at 5,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5% CO2.

  • Compound Prep: Prepare 10mM stocks of Batches A, B, and C in 100% DMSO.

    • QC Step: Ensure no precipitation occurs upon dilution into media.

  • Dosing: Perform a 10-point serial dilution (1:3) starting at 100 µM. Final DMSO concentration must be normalized to 0.5% in all wells.

    • Controls: Vehicle (0.5% DMSO) = 100% Viability; Staurosporine (1 µM) = 0% Viability.

  • Incubation: Incubate for 24 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation. Acceptance Criteria: Z' factor > 0.5 for the plate.

Protocol B: Competitive Radioligand Binding

Validates specific binding affinity.

  • Membrane Prep: Use CHO cell membranes overexpressing Sigma-1 receptor.

  • Buffer System: 50 mM Tris-HCl, pH 7.4.

    • Note: Avoid BSA if possible, as it may bind lipophilic impurities in lower-grade batches.

  • Reaction: Mix Membrane (5 µg) + [3H]-(+)-Pentazocine (2 nM) + Test Compound (Batch A/B/C).

  • Equilibrium: Incubate 120 mins at 37°C.

  • Termination: Rapid filtration via GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Liquid scintillation counting.

  • Calculation: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Recommendations

  • For High-Throughput Screening (HTS): Batch A is the only acceptable candidate. The consistency of the salt form and lack of solvent residues ensures that "hits" are genuine.

  • For Synthetic Intermediates: Batch B is acceptable if the compound will undergo further purification (e.g., recrystallization) in the next synthetic step.

  • Avoid Batch C: The presence of DMF and regioisomers creates a "dirty" biological profile that mimics higher potency while simultaneously inducing toxicity.

References

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

A Comparative Benchmarking Guide to 4-(4-Phenoxyphenoxy)piperidine hydrochloride Against Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, the exploration of novel chemical entities with the potential to modulate central nervous system (CNS) targets is a critical endeavor. The piperidine scaffold, in particular, is a privileged structure found in numerous CNS-active agents.[1] This guide provides a comprehensive framework for benchmarking a novel compound, 4-(4-Phenoxyphenoxy)piperidine hydrochloride, against a panel of well-characterized standard compounds. While direct pharmacological data for this specific molecule is not yet broadly available, its structural similarity to other 4-aryloxypiperidines suggests potential interactions with key neuromodulatory targets, including monoamine transporters and sigma receptors.[2][3][4]

This document is designed for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to elucidating the pharmacological profile of this new chemical entity. We will delve into the rationale behind target selection, provide detailed experimental protocols for in vitro characterization, and present a framework for data analysis and visualization.

Rationale for Target Selection

Based on the chemical architecture of this compound, we hypothesize its potential interaction with the following high-value CNS targets:

  • Dopamine Transporter (DAT): A key regulator of dopaminergic neurotransmission, DAT is a primary target for psychostimulants and drugs used to treat attention-deficit/hyperactivity disorder (ADHD).[5][6]

  • Serotonin Transporter (SERT): The main target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[7][8]

  • Norepinephrine Transporter (NET): Inhibition of NET is a therapeutic strategy for depression and ADHD.[9][10]

  • Sigma-1 (σ1) Receptor: A unique intracellular chaperone protein involved in a multitude of cellular functions, including neuroprotection and modulation of ion channels.[11][12]

  • Sigma-2 (σ2) Receptor: Implicated in cell proliferation and neurodegenerative diseases, making it a target of interest for both oncology and neurology.[13]

To provide a robust comparative analysis, we will benchmark our test compound against established ligands for each of these targets.

Comparative Compounds

The selection of appropriate standard compounds is paramount for a meaningful benchmark. The following table outlines the chosen standards, their primary targets, and their established pharmacological activities.

Standard CompoundPrimary Target(s)Known Activity
Cocaine DAT, SERT, NETInhibitor[14]
Methylphenidate DAT, NETInhibitor[15]
Fluoxetine SERTSelective Inhibitor[14]
Sertraline SERTSelective Inhibitor[16]
Reboxetine NETSelective Inhibitor[9]
Desipramine NET, SERTInhibitor[8]
(+)-Pentazocine σ1 ReceptorAgonist[17]
Haloperidol σ1 & σ2 Receptors, D2RAntagonist[18]
1,3-di-o-tolylguanidine (DTG) σ1 & σ2 ReceptorsNon-selective Ligand[19]
Siramesine σ2 ReceptorAgonist[20]

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the in vitro characterization of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Methodology:
  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (DAT, SERT, NET, σ1, or σ2).

  • Assay Buffer: Utilize appropriate buffer systems for each target to ensure optimal binding conditions.

  • Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, -Pentazocine for σ1, and [³H]DTG for σ2 in the presence of a σ1 masking agent).[19][21]

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound or the unlabeled standard compound.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing Target) incubation Incubate: Membranes + Radioligand + Compound prep_membranes->incubation prep_compounds Prepare Serial Dilutions (Test & Standard Compounds) prep_compounds->incubation filtration Separate Bound/Free (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate Ki Values (Cheng-Prusoff Equation) quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Neurotransmitter Uptake Inhibition Assays

Functional assays are crucial to determine whether a compound that binds to a transporter also inhibits its function.

Methodology:
  • Cell Culture: Use cell lines stably expressing the human recombinant monoamine transporters (DAT, SERT, or NET).

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or a standard inhibitor.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).[22]

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cells Expressing Transporter (DAT, SERT, NET) pre_incubation Pre-incubate Cells with Compound cell_culture->pre_incubation initiate_uptake Add Radiolabeled Neurotransmitter pre_incubation->initiate_uptake terminate_uptake Terminate Uptake (Wash with Cold Buffer) initiate_uptake->terminate_uptake quantification Quantify Intracellular Radioactivity terminate_uptake->quantification analysis Calculate IC50 Values quantification->analysis

Caption: Neurotransmitter Uptake Inhibition Assay Workflow.

Hypothetical Data Summary

The following tables present hypothetical data for this compound to illustrate how the benchmarking results would be presented.

Table 1: Comparative Binding Affinities (Ki, nM)
CompoundDATSERTNETσ1 Receptorσ2 Receptor
4-(4-Phenoxyphenoxy)piperidine HCl 150 25 500 10 75
Cocaine10020050>10,000>10,000
Methylphenidate50>10,000200>10,000>10,000
Fluoxetine>10,0005>10,000500>1,000
Sertraline5001>10,000200>1,000
Reboxetine>10,000>1,00010>10,000>10,000
Desipramine>1,000505>10,000>10,000
(+)-Pentazocine>10,000>10,000>10,00015500
Haloperidol1,000>10,000>10,000520
DTG>10,000>10,000>10,0002020
Siramesine>10,000>10,000>10,0001,50010
Table 2: Comparative Functional Potencies (IC50, nM)
CompoundDAT Uptake InhibitionSERT Uptake InhibitionNET Uptake Inhibition
4-(4-Phenoxyphenoxy)piperidine HCl 250 40 800
Cocaine15030080
Methylphenidate80>10,000350
Fluoxetine>10,00010>10,000
Sertraline8002>10,000
Reboxetine>10,000>1,00020
Desipramine>1,0008010

Interpretation of Hypothetical Results & Signaling Pathways

The hypothetical data suggest that this compound is a multi-target ligand with the highest affinity for the σ1 receptor and SERT. The compound displays moderate affinity for DAT and lower affinity for the σ2 receptor and NET. Functionally, it acts as an inhibitor of SERT and, to a lesser extent, DAT.

Monoamine Transporter Signaling

Monoamine transporters are crucial for terminating neurotransmission by re-uptaking neurotransmitters from the synaptic cleft into the presynaptic neuron.[23] Inhibition of this process leads to an increased concentration of neurotransmitters in the synapse, enhancing postsynaptic receptor activation.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter Neurotransmitter (Dopamine, Serotonin, Norepinephrine) vesicle->neurotransmitter Release transporter Monoamine Transporter (DAT, SERT, NET) reuptake Reuptake transporter->reuptake neurotransmitter->transporter Binding receptor Postsynaptic Receptor neurotransmitter->receptor Binding signaling Downstream Signaling receptor->signaling

Caption: Monoamine Transporter Signaling Pathway.

Sigma Receptor Signaling

Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane.[24] They translocate to other cellular compartments upon stimulation and modulate a variety of signaling pathways, including calcium signaling and ion channel function, thereby influencing neuronal excitability and survival.[12]

cluster_cell Neuron cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane sigma1_er Sigma-1 Receptor translocation Translocation sigma1_er->translocation ion_channel Ion Channel modulation Modulation ion_channel->modulation ligand Ligand (e.g., (+)-Pentazocine) ligand->sigma1_er translocation->ion_channel cellular_response Cellular Response (e.g., Neuroprotection) modulation->cellular_response

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(4-Phenoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Phenoxyphenoxy)piperidine hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Assessment and Characterization: The "Why" Behind the Procedure

All laboratory-generated chemical waste should be considered hazardous unless explicitly determined otherwise by a qualified professional[3]. This conservative approach minimizes risk and ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA)[4][5][6].

Key Takeaway: The absence of specific data necessitates a cautious approach. Treat this compound as hazardous waste to mitigate potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

PPE Component Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][7].
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact, which can lead to irritation[1][8].
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols, which may cause respiratory irritation[1][8].

Always inspect PPE for integrity before use and follow established institutional procedures for donning and doffing to prevent cross-contamination.

Waste Segregation and Containerization: A Foundation of Safe Disposal

Proper segregation and containerization of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal[9][10].

Step-by-Step Containerization Protocol:
  • Select a Compatible Container: The original container is often the most suitable for waste accumulation[3][11]. If unavailable, choose a container made of a material compatible with the chemical. For solid hydrochloride salts, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[3][9].

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled[3][9]. The label should be clear, legible, and include the following information:

    • The words "Hazardous Waste"[9].

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[9].

    • The approximate quantity of the waste.

    • The date accumulation began.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory[4][9]. This area should be under the control of laboratory personnel and away from general traffic. Crucially, segregate this waste from incompatible materials, such as strong bases or oxidizing agents, to prevent accidental reactions[3]. Secondary containment, such as a larger, chemically resistant tub or bin, is highly recommended to contain any potential leaks or spills[3][5].

Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow outlines the decision-making process and procedural steps for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Assess Hazards & Don PPE B Select & Label Compatible Waste Container A->B C Transfer Waste to Container B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatibles E->F G Container 90% Full or Accumulation Time Limit Reached? F->G G->E No H Request Waste Pickup from EHS G->H Yes I EHS Transports to Licensed Disposal Facility H->I

Caption: Disposal workflow for this compound.

Important Considerations:

  • Do Not Dispose Down the Drain or in Regular Trash: This compound should not be disposed of via the sanitary sewer or in regular solid waste[6][12]. Such actions can lead to environmental contamination and are a violation of regulatory standards.

  • Empty Containers: An empty container that held this compound must also be managed as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3]. After decontamination, the original labels should be defaced before the container is discarded[3].

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is critical to minimizing exposure and environmental impact.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust[1]. For a liquid spill, use an inert absorbent material.

  • Cleanup: Place all contaminated materials, including absorbent pads and used PPE, into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agents. All materials used for decontamination should also be treated as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with your laboratory's safety plan.

Regulatory Compliance: Adherence to the Law

The management and disposal of hazardous chemical waste are governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA[4][6]. Academic laboratories may also be subject to the provisions of 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings[13]. It is imperative that all laboratory personnel are familiar with and adhere to both federal and institutional regulations. Your institution's EHS office is the primary resource for guidance on specific compliance requirements.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible disposal of chemical waste is a shared responsibility that safeguards our health and our planet.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Blink. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Justrite. How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]

  • Cleanaway. Properly Managing Chemical Waste in Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • AFG Bioscience LLC. 1-(4-Bromophenyl)piperidine Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.